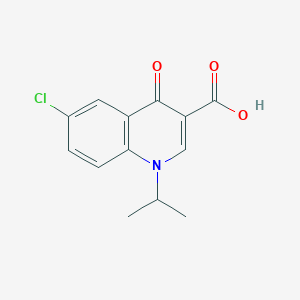

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

6-Chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name) is a synthetic quinoline derivative characterized by a chlorine substituent at position 6, an isopropyl group at position 1, and a carboxylic acid moiety at position 2. This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, a structural class known for its relevance in medicinal chemistry, particularly as precursors or analogs of fluoroquinolone antibiotics . It is marketed as a synthetic building block by InterBioScreen Ltd., indicating its utility in chemical research and drug development .

Properties

IUPAC Name |

6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFREBLZTLGIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. Subsequent chlorination and isopropylation steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Carboxylic Acid Group

The carboxylic acid (-COOH) functional group enables:

-

Esterification : Reaction with alcohols using sulfuric acid as a catalyst.

-

Amidation : Coupling with amines via reagents like HATU and DIPEA to form amide derivatives .

-

Decarboxylation : Potential loss of CO₂ under thermal or basic conditions, though specific data for this compound is not explicitly detailed in the literature.

Quinoline Ring System

The aromatic quinoline core undergoes:

-

Electrophilic Substitution : Substitution at positions influenced by electron-rich regions (e.g., C6 chlorine may direct reactions).

-

Coupling Reactions : Cross-coupling with aryl amines or urea derivatives to form bioactive analogs .

Coupling Reactions

The synthesis of bioactive derivatives (e.g., anti-cancer agents) involves coupling the carboxylic acid with 1-(4-aminophenyl)-3-arylurea derivatives using HATU and DIPEA . This mechanism eliminates amino protons, confirming amide bond formation.

Hydrogenation and Hydrolysis

-

Hydrogenation : Reduction of nitro groups to amines, as seen in related quinoline derivatives .

-

Hydrolysis : Acid-catalyzed hydrolysis of esters to carboxylic acids, critical for obtaining the final compound .

Analytical and Purification Methods

-

Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity, particularly for amide derivatives .

-

Column Chromatography : Purifies intermediates and final products (e.g., silica gel with chloroform/hexane/isopropanol mixtures) .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It has been shown to exhibit significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. A study conducted on breast cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results indicate that modifications to the quinoline structure can enhance its anticancer activity, warranting further investigation into structure-activity relationships.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the quinoline core via cyclization.

- Introduction of the chloro and isopropyl groups through electrophilic substitution.

- Carboxylation to yield the final product.

This compound serves as a precursor for various derivatives that may possess enhanced biological activities.

Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound had comparable or superior activity against certain pathogens when compared to ciprofloxacin.

Study 2: Anticancer Activity

A detailed investigation into its anticancer properties was conducted on several cancer cell lines. The study revealed that certain derivatives exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Key Observations :

- R1 Substituent: The isopropyl group in the target compound contrasts with the cyclopropyl group prevalent in antibiotic quinolones (e.g., ciprofloxacin analogs). Cyclopropyl is associated with enhanced gram-negative bacterial activity, whereas bulkier isopropyl may alter pharmacokinetics .

- Halogenation : The chlorine at R6 in the target compound differs from fluorine in many analogs. Fluorine at R6 is critical for DNA gyrase inhibition, suggesting the chlorine substitution may reduce antibacterial potency .

- Additional Modifications: Compounds like the 8-nitro and 3-chlorophenylamino derivatives (Molbank M669) introduce steric and electronic effects that could influence target binding or solubility .

Physicochemical Properties

However, insights can be inferred from related structures:

- Solubility : 1-Cyclopropyl-7-chloro-6-piperazinyl-4-oxo-... hydrochloride (a ciprofloxacin impurity) shows pH-dependent solubility, with higher solubility in acidic conditions due to protonation of the piperazinyl group . The absence of a basic piperazine in the target compound likely reduces solubility in neutral pH.

- Stability: Derivatives like 7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-... exhibit improved photostability and water solubility when crystallized as hydrochloride hydrates, suggesting that the target compound’s stability may depend on formulation .

Biological Activity

6-Chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CIPQCA) is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of CIPQCA, focusing on its antiviral, antibacterial, and anticancer properties. The findings are supported by various studies and data tables summarizing key research outcomes.

- Molecular Formula : C₁₀H₈ClN₁O₃

- Molecular Weight : 223.62 g/mol

- CAS Number : 53977-19-8

Antiviral Activity

CIPQCA exhibits notable antiviral properties, particularly against HIV and herpes simplex virus (HSV).

HIV Inhibition

A study demonstrated that a related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, inhibited HIV replication in peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 1.5 µM. This compound also blocked viral DNA synthesis, indicating its potential as an antiviral agent targeting early stages of the HIV replicative cycle .

HSV Inhibition

CIPQCA has been shown to inhibit HSV-1 adsorption in Vero cells with an EC50 of 10 µM. The mechanism involves blocking the interaction between HSV-1 and the herpes virus entry mediator (HVEM), suggesting that CIPQCA could serve as a preventative treatment against HSV infections .

Antibacterial Activity

The antibacterial activity of CIPQCA has been evaluated against various bacterial strains. Its efficacy is comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 0.25 mg/mL | 0.5 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL | 1.5 mg/mL |

These results indicate that CIPQCA possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

CIPQCA has also been investigated for its anticancer potential. Various derivatives of quinoline have shown promising results in inhibiting cancer cell proliferation.

Case Studies

In a study evaluating the anticancer effects of quinoline derivatives:

- Cervical Cancer (HeLa Cells) : IC50 = 0.126 µM

- Hepatoma Cells (SMMC-7721) : IC50 = 0.071 µM

- Leukemia Cells (K562) : IC50 = 0.164 µM

These findings suggest that compounds similar to CIPQCA can effectively inhibit cancer cell growth at low concentrations, highlighting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are often influenced by their chemical structure. The presence of electron-donating groups enhances activity, while electron-withdrawing groups tend to reduce it. For instance:

- Compounds with isopropyl substituents demonstrated increased activity compared to those with phenyl groups.

This relationship underscores the importance of molecular modifications in optimizing the biological efficacy of quinoline derivatives like CIPQCA .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by halogenation and isopropyl group introduction. Key parameters include:

- Temperature : Maintain 80–100°C during cyclization to avoid side reactions (e.g., decarboxylation) .

- Catalysts : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity in the quinolone ring formation .

- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the carboxylic acid proton (δ ~12–14 ppm, broad) and the C-4 carbonyl carbon (δ ~175–180 ppm) .

- FT-IR : Confirm the C=O stretch of the 4-oxo group (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical m/z (e.g., 283.20 for C₁₃H₁₄ClNO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a DMSO/water (1:1) solution to obtain single crystals suitable for diffraction .

- Data Interpretation : Analyze bond angles (e.g., C3-C4-O4 = 120.5°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereoelectronic effects .

- Validation : Compare experimental unit cell parameters (e.g., a = 8.378 Å, b = 9.625 Å) with computational models (DFT) to assess accuracy .

Q. What strategies can address contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer :

- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) to minimize variability .

- SAR Analysis : Modify substituents at C-1 (isopropyl vs. cyclopropyl) and C-6 (chloro vs. fluoro) to isolate contributions to activity .

- Membrane Permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with Gram-negative vs. Gram-positive efficacy .

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate impurities like des-chloro derivatives (retention time ~12.3 min) .

- Reference Standards : Compare with certified impurities (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo analog, CAS 86393-33-1) .

- Quantitation : Apply UV detection at 270 nm for carboxylic acid derivatives and validate with spike-recovery tests (≥98% accuracy) .

Q. What computational methods are recommended to predict the binding affinity of this compound to DNA gyrase?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with the E. coli gyrase B subunit (PDB: 1AJ6) to map key interactions (e.g., Mg²⁺ coordination at the 3-carboxylate group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the quinolone-gyrase complex (RMSD ≤ 2.0 Å indicates robust binding) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing residues Arg76 and Asp73 for mutagenesis studies .

Method Development & Data Analysis

Q. How to optimize HPLC conditions for separating enantiomers of chiral analogs of this compound?

- Methodological Answer :

- Chiral Columns : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) at 1.0 mL/min flow rate .

- Detection : Monitor at 254 nm and adjust column temperature (25–40°C) to improve resolution (Rs > 1.5) .

- Validation : Perform repeatability tests (n=6 injections; RSD ≤ 1.5%) and LOD/LOQ determination (e.g., LOD = 0.1 µg/mL) .

Q. What experimental controls are critical when evaluating the photostability of this compound under UV light?

- Methodological Answer :

- Light Source : Use a UV chamber (λ = 365 nm, 500 W/m²) with calibrated radiometry .

- Degradation Monitoring : Sample at 0, 6, 12, and 24 hours, analyzing via TLC (silica gel, chloroform/methanol 9:1) .

- Control Samples : Include dark controls (wrapped in foil) and antioxidants (e.g., 0.1% BHT) to distinguish photolytic vs. oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.